4-Bromo-3-(methoxymethoxy)benzaldehyde
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Overview
Description
4-Bromo-3-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H9BrO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and a methoxymethoxy group. This compound is used as an intermediate in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3-(methoxymethoxy)benzaldehyde can be synthesized through several methods. One common approach involves the bromination of 3-(methoxymethoxy)benzaldehyde. The reaction typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-3-(methoxymethoxy)benzoic acid.
Reduction: 4-Bromo-3-(methoxymethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3-(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(methoxymethoxy)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors. The exact pathways and targets involved vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methoxymethoxy group.
4-Bromo-3-methylbenzaldehyde: Similar structure but with a methyl group instead of a methoxymethoxy group.
3-Bromo-4-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methoxymethoxy group
Uniqueness
4-Bromo-3-(methoxymethoxy)benzaldehyde is unique due to the presence of both a bromine atom and a methoxymethoxy group on the benzene ring. This combination of substituents imparts distinct chemical reactivity and properties, making it valuable for specific synthetic applications and research purposes .
Properties
Molecular Formula |
C9H9BrO3 |
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Molecular Weight |
245.07 g/mol |
IUPAC Name |
4-bromo-3-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C9H9BrO3/c1-12-6-13-9-4-7(5-11)2-3-8(9)10/h2-5H,6H2,1H3 |
InChI Key |
AMPPSHQBWAHRPM-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CC(=C1)C=O)Br |
Origin of Product |
United States |
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